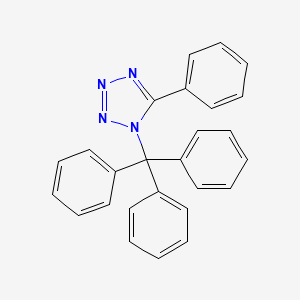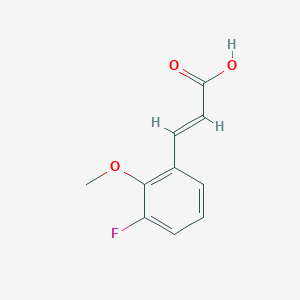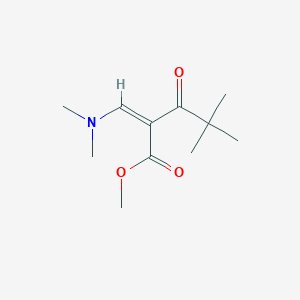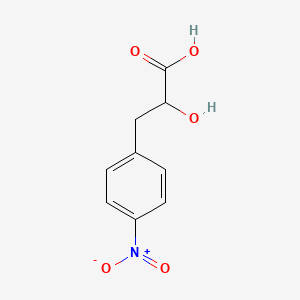
2-Hydroxy-3-(4-nitrophenyl)propanoic acid
Overview
Description
“2-Hydroxy-3-(4-nitrophenyl)propanoic acid” is a chemical compound with a molecular weight of 227.17 . It has a unique structure that enables it to be utilized in various fields such as pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
A chemoenzymatic strategy has been designed for the synthesis of a similar compound, where 4-nitrobenzaldehyde is converted to (2 S,3 R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid followed by a three-step chemical reaction .Molecular Structure Analysis
The molecular structure of “2-Hydroxy-3-(4-nitrophenyl)propanoic acid” can be represented by the InChI code1S/C9H9NO6/c11-7-2-1-5 (3-6 (7)10 (15)16)4-8 (12)9 (13)14/h1-3,8,11-12H,4H2, (H,13,14) . Physical And Chemical Properties Analysis
“2-Hydroxy-3-(4-nitrophenyl)propanoic acid” is a solid compound . Its IUPAC name is 2-hydroxy-3-(4-nitrophenyl)propanoic acid, and it has a molecular weight of 211.17 .Scientific Research Applications
1. Intermediate in Synthesis of Fire-retardants
2-Hydroxy-3-(4-nitrophenyl)propanoic acid has been used in the synthesis of fire-retardant intermediates. Specifically, its derivative, 2,2-bis(4-hydroxy-3-nitrophenyl)-propane, has been synthesized by nitration of 2,2-bis(4-hydroxyphenyl)-propane using nitric acid. This process, under optimal conditions, yielded the target product with a high yield of 87.5% (H. Yun-chu, 2002).
2. Role in Optical Activity and Stereochemistry Studies
The compound has been utilized in research on optical activity and stereochemistry. One study involved the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters using a derivative of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid (S. Drewes et al., 1992).
3. Antioxidant, Anti-inflammatory, and Antiulcer Activity
A series of novel compounds involving derivatives of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid have been synthesized and evaluated for their in vitro antioxidant activity, anti-inflammatory activity, and antiulcer activity. Some of these compounds exhibited significant action in these areas (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
4. Solid-Phase Synthesis Applications
The compound has been used in solid-phase synthesis processes. An efficient method for the synthesis of diverse 3,5-disubstituted-2-aminofuranones was developed using α-Hydroxy acids loaded on a nitrophenyl carbonate derivative of Wang resin as acylating agents (D. Matiadis et al., 2009).
5. Enantioseparation Studies
2-Hydroxy-3-(4-nitrophenyl)propanoic acid is involved in the study of enantioseparation, particularly in the context of countercurrent chromatography. This research contributes to our understanding of the influence of substituents on enantiorecognition in chemical compounds (Yang Jin et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHYZGPSJIUDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

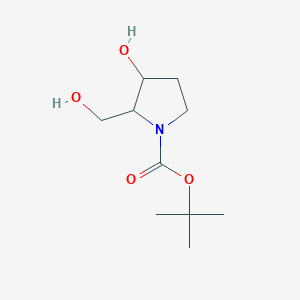
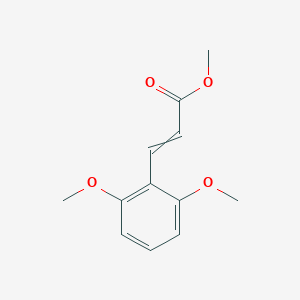
![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)
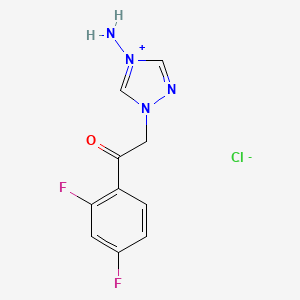
![3-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B3105696.png)
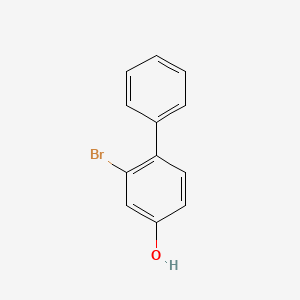
![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)

![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)
